![molecular formula C16H26O2S2 B14232041 (3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol CAS No. 649748-83-4](/img/structure/B14232041.png)
(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol is an organic compound characterized by its unique structural features, which include a benzenesulfinyl group, a butylsulfanyl group, and a hexanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzenesulfinyl Group: This step involves the oxidation of a thioether to a sulfoxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the Butylsulfanyl Group: This can be achieved through a nucleophilic substitution reaction where a butylthiol reacts with an appropriate electrophile.
Construction of the Hexanol Backbone: This step involves the formation of the hexanol chain, which can be synthesized through various methods such as Grignard reactions or aldol condensations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfoxide group can be reduced back to a thioether using reducing agents such as lithium aluminum hydride.
Substitution: The butylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, tosylates, mesylates.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of various substituted hexanol derivatives.
Aplicaciones Científicas De Investigación
(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol involves its interaction with specific molecular targets. The benzenesulfinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The butylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The hexanol backbone provides structural stability and may participate in hydrogen bonding with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol
- (3S)-1-[(S)-Benzenesulfinyl]-2-(ethylsulfanyl)hexan-3-ol
- (3S)-1-[(S)-Benzenesulfinyl]-2-(propylsulfanyl)hexan-3-ol
Uniqueness
(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs
Propiedades
Número CAS |
649748-83-4 |
|---|---|
Fórmula molecular |
C16H26O2S2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(3S)-2-butylsulfanyl-1-[(S)-phenylsulfinyl]hexan-3-ol |
InChI |
InChI=1S/C16H26O2S2/c1-3-5-12-19-16(15(17)9-4-2)13-20(18)14-10-7-6-8-11-14/h6-8,10-11,15-17H,3-5,9,12-13H2,1-2H3/t15-,16?,20-/m0/s1 |
Clave InChI |
BIWXUKGIXZAVJR-HWYGMYFGSA-N |
SMILES isomérico |
CCCCSC(C[S@](=O)C1=CC=CC=C1)[C@H](CCC)O |
SMILES canónico |
CCCCSC(CS(=O)C1=CC=CC=C1)C(CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


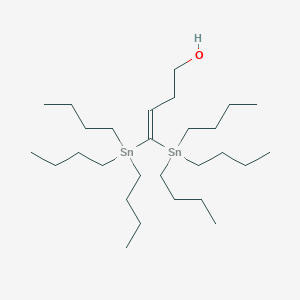

![5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14231982.png)
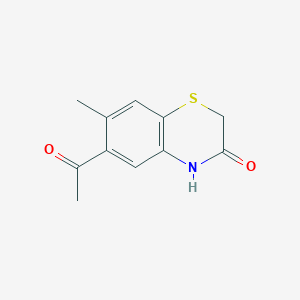


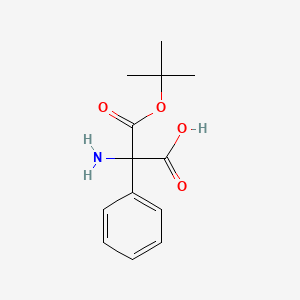

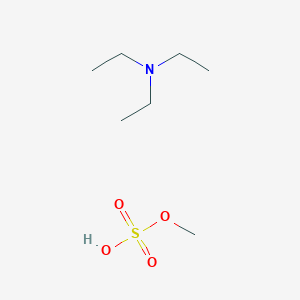
![3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)-](/img/structure/B14232021.png)
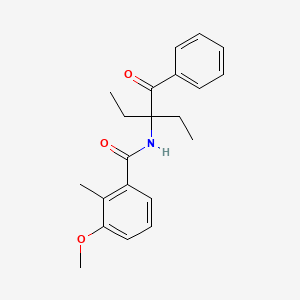


![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)
